molecular formula C16H12ClN3O2 B4630806 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide

Cat. No. B4630806
M. Wt: 313.74 g/mol
InChI Key: VCQNWBFFHICWPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide often involves multi-step procedures starting from basic chemical precursors. For example, a related compound was synthesized via a 4-step procedure starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, displaying antitumor activities, indicating the potential for similar synthetic routes for the compound (Xin, 2012).

Molecular Structure Analysis

Molecular structure analysis involves both experimental and computational methods to understand the spatial arrangement and electronic properties of a molecule. For instance, the molecular interaction of a related antagonist with the CB1 cannabinoid receptor was studied, highlighting the importance of structural analysis in understanding compound-receptor interactions (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving isoxazole derivatives can lead to a variety of products with potential insecticidal activity. A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent oxidation to sulfonylmethyl derivatives exemplifies the chemoselective nucleophilic chemistry these compounds can undergo (Yu et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application. For example, the crystal and molecular structure of a related thiadiazole compound was characterized, providing insights into the geometrical and electronic properties that can be compared to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide (Kerru et al., 2019).

Scientific Research Applications

Antitumor Activity

One significant area of application for compounds related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is in antitumor research. Studies have explored its derivatives for potential anticancer properties. For instance, research on pyrazolo pyrimidine derivatives, including compounds with structural similarities to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide, showed promising antitumor activities. The design of these compounds is based on the general structure of pyrazolo pyrimidine, known for antitumor activity, indicating a potential pathway for developing new anticancer agents (Xin, 2012).

Polymer Synthesis and Characterization

Another research domain involves the synthesis of polymers incorporating pyridine moieties. For example, studies on new polyamides based on pyridine derivatives demonstrated the preparation of polymers with inherent viscosities suitable for various applications. These polymers, characterized by their solubility and thermal properties, underscore the versatility of pyridine-based compounds in creating materials with specific desirable properties (Faghihi & Mozaffari, 2008).

Spectroscopic and Theoretical Studies

The molecular structure and properties of compounds structurally related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide have also been a subject of interest. Spectroscopic and quantum chemical studies provide insights into their electronic properties, structural geometry, and potential applications in materials science. For instance, detailed theoretical analyses have elucidated the electronic structures and potential non-linear optical (NLO) properties of related compounds, offering avenues for developing novel materials (Kerru et al., 2019).

properties

IUPAC Name

5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQNWBFFHICWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-N-[(pyridin-3-YL)methyl]-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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